ASP5878
Description
Significance of Fibroblast Growth Factor Receptor Signaling in Biological Processes
The Fibroblast Growth Factor (FGF) and FGFR signaling axis plays a crucial role in regulating a wide array of essential biological activities. nih.govmdpi.com This includes orchestrating cell proliferation, differentiation, migration, and survival. nih.govnih.gov The FGFR family is composed of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that are activated by binding to FGF ligands. nih.gov This interaction triggers a cascade of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/AKT pathways, which are vital for embryonic development, tissue repair, angiogenesis, and metabolic homeostasis. nih.govmdpi.comnih.gov The tightly regulated nature of FGFR signaling is critical for maintaining normal tissue function and responding to injury. aacrjournals.orgaacrjournals.org
Aberrant Fibroblast Growth Factor Receptor Signaling in Pathophysiology
Dysregulation of the FGF/FGFR signaling pathway is a well-documented contributor to the development and progression of numerous human cancers. aacrjournals.orgaacrjournals.orgnih.gov This aberrant signaling can arise from several genetic alterations, including gene amplification, activating mutations, and chromosomal translocations that lead to the formation of fusion proteins. nih.govresearchgate.net For instance, FGFR1 amplification is frequently observed in breast and lung cancers, while FGFR2 amplifications and mutations are common in gastric and endometrial cancers. aacrjournals.orgmdpi.com FGFR3 mutations and fusions are characteristic of urothelial bladder cancer, and the FGF19-FGFR4 axis is implicated in hepatocellular carcinoma. nih.govaacrjournals.orgnih.gov This uncontrolled activation of FGFR signaling can drive tumor growth, promote angiogenesis (the formation of new blood vessels that supply the tumor), and contribute to metastasis. aacrjournals.orgresearchgate.net
Rationale for Fibroblast Growth Factor Receptor Inhibition as a Therapeutic Strategy
The established role of aberrant FGFR signaling as an oncogenic driver provides a strong rationale for the development of targeted inhibitors as a cancer therapy. aacrjournals.orgresearchgate.net By blocking the activity of overactive FGFRs, these inhibitors can halt the downstream signaling pathways that fuel tumor cell proliferation and survival. cancer.gov This targeted approach is expected to have a more specific anti-tumor effect with potentially fewer side effects compared to traditional chemotherapy. aacrjournals.org Furthermore, FGFR pathway activation has been identified as a mechanism of resistance to other targeted therapies and anti-angiogenic drugs, suggesting that FGFR inhibitors could be used to overcome or prevent treatment resistance. nih.govaacrjournals.orgaacrjournals.org The development of selective FGFR inhibitors, therefore, represents a promising strategy in precision oncology, aiming to treat cancers with specific FGFR alterations. elsevierpure.com
Overview of ASP5878 in Preclinical Research and Development
This compound is an orally bioavailable small-molecule that has been developed as a potent and selective inhibitor of the FGFR family, targeting FGFR1, 2, 3, and 4. aacrjournals.orgcancer.gov Preclinical studies have demonstrated its potential as a therapeutic agent for cancers harboring FGFR pathway alterations. nih.gov Research has shown that this compound can effectively inhibit the proliferation of cancer cell lines with FGFR mutations or fusions. nih.gov In vivo studies using xenograft models of hepatocellular carcinoma and urothelial cancer have shown that oral administration of this compound can lead to significant tumor regression. nih.govaacrjournals.orgmedchemexpress.com The mechanism of action involves the inhibition of FGFR phosphorylation and the subsequent suppression of downstream signaling molecules like FRS2 and ERK, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells. aacrjournals.orgaacrjournals.org A phase I clinical trial for this compound has been initiated to evaluate its safety and efficacy in patients with solid tumors. aacrjournals.orgnih.govclinicaltrials.gov
Detailed Research Findings
In Vitro Activity of this compound
This compound has demonstrated potent inhibitory activity against the kinase functions of the FGFR family. The half-maximal inhibitory concentrations (IC50) highlight its efficacy against each receptor subtype.
| Kinase Target | IC50 (nmol/L) |
| FGFR1 | 0.47 nih.govmedchemexpress.com |
| FGFR2 | 0.60 nih.govmedchemexpress.com |
| FGFR3 | 0.74 nih.govmedchemexpress.com |
| FGFR4 | 3.5 nih.govmedchemexpress.com |
This table displays the in vitro kinase inhibitory activity of this compound against recombinant FGFR1, 2, 3, and 4.
Furthermore, this compound has shown potent anti-proliferative effects in various cancer cell lines characterized by FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |
| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 Overexpression | 8.5 aacrjournals.orgaacrjournals.org |
| HuH-7 | Hepatocellular Carcinoma | FGF19 Overexpression | 27 aacrjournals.orgaacrjournals.org |
| JHH-7 | Hepatocellular Carcinoma | FGF19 Overexpression | 21 aacrjournals.orgaacrjournals.org |
| UM-UC-14 | Urothelial Cancer | FGFR3 Point Mutation | Not specified, but proliferation inhibited |
| RT-112 | Urothelial Cancer | FGFR3 Fusion | 8.7 nih.gov |
This table shows the in vitro anti-proliferative activity of this compound in various human cancer cell lines with specific FGFR alterations.
In Vivo Antitumor Activity of this compound
The antitumor efficacy of this compound has been evaluated in preclinical xenograft models, demonstrating its potential for in vivo activity.
| Xenograft Model | Cancer Type | Findings |
| Hep3B2.1-7 Subcutaneous | Hepatocellular Carcinoma | Oral administration induced tumor regression of 9% at 1 mg/kg and 88% at 3 mg/kg. aacrjournals.orgmedchemexpress.com |
| HuH-7 Orthotopic | Hepatocellular Carcinoma | Induced complete tumor regression and significantly extended survival. aacrjournals.orgaacrjournals.org |
| UM-UC-14 Xenograft | Urothelial Cancer | Oral administration exerted potent antitumor activities. nih.gov |
| RT-112 Xenograft | Urothelial Cancer | Oral administration exerted potent antitumor activities. nih.gov |
| Gemcitabine-resistant RT-112 Xenograft | Urothelial Cancer | Oral administration exerted potent antitumor activities. nih.govnih.gov |
This table summarizes the in vivo antitumor effects of this compound in various mouse xenograft models of human cancers.
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
ASP5878; ASP-5878; ASP 5878.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Asp5878 Action
Pan-Fibroblast Growth Factor Receptor Inhibitory Profile of ASP5878
This compound functions as a pan-FGFR inhibitor, demonstrating potent inhibitory activity across all four main fibroblast growth factor receptor subtypes: FGFR1, FGFR2, FGFR3, and FGFR4 aacrjournals.orgaacrjournals.orgnih.govnii.ac.jpmedchemexpress.comnih.govselleckchem.com. This broad inhibition profile underscores its potential to target various cancers driven by aberrant FGFR signaling nih.govnii.ac.jpresearchgate.net.
Inhibition of Fibroblast Growth Factor Receptor 1, 2, 3, and 4 Kinase Activity
This compound has been shown to potently inhibit the tyrosine kinase activities of recombinant FGFR1, FGFR2, FGFR3, and FGFR4 aacrjournals.orgaacrjournals.orgnih.govnii.ac.jpmedchemexpress.comnih.govselleckchem.com. Studies have reported the following half-maximal inhibitory concentration (IC50) values for this compound against these receptors:
| FGFR Subtype | IC50 (nM) |
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
These low nanomolar IC50 values highlight the high potency of this compound in inhibiting the kinase activity of these crucial receptors aacrjournals.orgaacrjournals.orgnih.govnii.ac.jpmedchemexpress.comselleckchem.com.
Kinase Selectivity Profiling of this compound
The kinase selectivity of this compound has been investigated against a broad panel of human kinases. In a panel of 128 human kinases, this compound demonstrated more than 50% inhibition primarily against FGFRs, along with VEGFR2 and FMS, at a concentration of 200 nmol/L aacrjournals.orgaacrjournals.orgnih.govnii.ac.jp. A significant majority of the other kinases (117 out of 128) showed less than 50% inhibition, indicating a relatively selective profile for FGFRs aacrjournals.orgaacrjournals.orgnii.ac.jp. This selectivity suggests that this compound primarily targets FGFRs, while also showing some activity against VEGFR2 and FMS aacrjournals.orgaacrjournals.orgnih.govnii.ac.jp.
Downstream Signal Transduction Pathway Modulation by this compound
The inhibition of FGFR kinase activity by this compound leads to a cascade of effects on downstream signal transduction pathways critical for cell growth, differentiation, and survival aacrjournals.orgaacrjournals.orgnii.ac.jpmedchemexpress.com.
Inhibition of Fibroblast Growth Factor Receptor Phosphorylation
This compound effectively inhibits the phosphorylation of FGFRs, particularly FGFR4, in a concentration-dependent manner aacrjournals.orgaacrjournals.orgnii.ac.jpmedchemexpress.com. This inhibition of autophosphorylation is a key mechanism by which this compound disrupts the aberrant signaling initiated by activated FGFRs aacrjournals.orgaacrjournals.orgnii.ac.jpmedchemexpress.com. For instance, in Hep3B2.1-7 cells, this compound treatment led to a concentration-dependent decrease in FGFR4 phosphorylation aacrjournals.orgaacrjournals.orgnii.ac.jpmedchemexpress.com. Similar effects were observed in urothelial cancer cell lines, where this compound decreased phosphorylated FGFR3 nih.govresearchgate.net.
Modulation of FRS2 and ERK Signaling Pathways
Following the inhibition of FGFR phosphorylation, this compound modulates crucial downstream signaling molecules, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-Regulated Kinase (ERK) aacrjournals.orgaacrjournals.orgnii.ac.jpmedchemexpress.comselleckchem.com. FRS2 is an adaptor protein recruited upon FGFR activation, which subsequently activates several intracellular signaling pathways aacrjournals.org.
This compound treatment results in the suppression of FRS2 phosphorylation and its characteristic mobility shift, indicating a disruption in its activation aacrjournals.orgaacrjournals.orgnii.ac.jpmedchemexpress.comselleckchem.com. Concurrently, this compound suppresses the phosphorylation of ERK, a key component of the Ras-MAPK pathway, which is often aberrantly activated in cancers with FGFR alterations aacrjournals.orgaacrjournals.orgnih.govnii.ac.jpmedchemexpress.comselleckchem.comresearchgate.netdrugbank.com. This suppression of ERK phosphorylation by this compound has been observed in various cell lines, including Hep3B2.1-7 and urothelial cancer cell lines like UM-UC-14 and RT-112 aacrjournals.orgaacrjournals.orgnih.govnii.ac.jpmedchemexpress.comselleckchem.comresearchgate.net. The inhibition of these downstream pathways is critical for the anti-proliferative effects of this compound aacrjournals.orgaacrjournals.orgnih.govnii.ac.jpmedchemexpress.comselleckchem.comresearchgate.net.
Induction of Apoptosis by this compound in Cellular Models
This compound induces apoptosis, a programmed cell death mechanism, in various cellular models, particularly in cancer cell lines driven by aberrant FGF/FGFR signaling aacrjournals.orgaacrjournals.orgnii.ac.jpnih.govresearchgate.net. This apoptotic induction is a crucial aspect of its anti-tumor activity.
In hepatocellular carcinoma (HCC) cell lines such as Hep3B2.1-7, HuH-7, and JHH-7, which express FGF19, this compound treatment has been shown to induce apoptosis aacrjournals.orgaacrjournals.orgnii.ac.jpnih.gov. Evidence for apoptosis induction includes concentration-dependent increases in PARP (Poly (ADP-ribose) polymerase) cleavage, a widely recognized marker of apoptosis, detected after 48 hours of this compound treatment aacrjournals.orgaacrjournals.orgnii.ac.jp. The antiproliferative effects observed in these cell lines, with IC50 values in the nanomolar range (e.g., Hep3B2.1-7 with an IC50 of 8.5 nmol/L), are comparable to the concentrations at which PARP cleavage is induced aacrjournals.orgaacrjournals.orgnii.ac.jpmedchemexpress.com. This demonstrates a direct link between this compound's inhibitory actions on FGFR signaling and its ability to trigger cell death aacrjournals.orgaacrjournals.orgnii.ac.jpnih.gov.
Preclinical Efficacy Studies of Asp5878 in Disease Models
Investigations in Oncological Models
Efficacy in Urothelial Cancer Research
Activity of ASP5878 in Chemo-Resistant Urothelial Cancer Models
This compound has shown significant activity against urothelial cancer, particularly in models exhibiting chemoresistance. It selectively inhibited the proliferation of urothelial cancer cell lines that harbor FGFR3 point mutations or fusions, including UM-UC-14 (FGFR3 S249C mutation), RT-112 (FGFR3-TACC3 fusion), RT4 (FGFR3-TACC3 fusion), and SW 780 (FGFR3-BAIAP2L1 fusion) nih.govnih.govaacrjournals.org.
Crucially, this compound demonstrated efficacy in urothelial cancer cell lines that had acquired resistance to standard chemotherapeutic agents. It successfully inhibited the proliferation of adriamycin-resistant UM-UC-14 cells and gemcitabine-resistant RT-112 cells researchgate.netcaymanchem.comnih.govnih.govaacrjournals.org. Furthermore, this compound was observed to decrease the expression of the oncoprotein c-MYC in both parental and gemcitabine-resistant RT-112 cell lines, suggesting a mechanism of action independent of the acquired resistance status nih.govnih.gov. The inhibitory effect of this compound on FGFR3 and ERK phosphorylation in UM-UC-14 and RT-112 cell lines was concentration-dependent aacrjournals.org.
Table 1: In Vitro Activity of this compound in Urothelial Cancer Cell Lines
| Cell Line | FGFR3 Alteration | Chemoresistance | This compound Effect (Proliferation Inhibition) | Reference |
| UM-UC-14 | FGFR3 S249C | None | Selective inhibition | nih.govnih.govaacrjournals.org |
| RT-112 | FGFR3-TACC3 | None | Selective inhibition | nih.govnih.govaacrjournals.org |
| RT4 | FGFR3-TACC3 | None | Selective inhibition | nih.govnih.govaacrjournals.org |
| SW 780 | FGFR3-BAIAP2L1 | None | Selective inhibition | nih.govnih.govaacrjournals.org |
| UM-UC-14 | FGFR3 S249C | Adriamycin-resistant | Inhibited proliferation | researchgate.netcaymanchem.comnih.govnih.govaacrjournals.org |
| RT-112 | FGFR3-TACC3 | Gemcitabine-resistant | Inhibited proliferation | researchgate.netcaymanchem.comnih.govnih.govaacrjournals.org |
In Vivo Antitumor Effects in Urothelial Cancer Xenograft Models
In preclinical in vivo studies, oral administration of this compound exhibited potent antitumor activities in various urothelial cancer xenograft models. Once-daily oral dosing of this compound led to dose-dependent inhibition of tumor growth and induced tumor regression in UM-UC-14, RT-112, and gemcitabine-resistant RT-112 subcutaneous xenograft mouse models researchgate.netnih.govnih.govaacrjournals.org. Notably, these antitumor effects were achieved without affecting the body weight of the mice researchgate.netnih.govnih.govaacrjournals.org. Tumor regression rates of 9% and 88% were observed at 1 mg/kg and 3 mg/kg, respectively, in the Hep3B2.1-7 subcutaneous xenograft mouse model, indicating significant efficacy nii.ac.jp.
Table 2: In Vivo Antitumor Effects of this compound in Urothelial Cancer Xenograft Models
| Xenograft Model | FGFR3 Alteration | Chemoresistance | This compound Administration | Antitumor Effect | Reference |
| UM-UC-14 | FGFR3 S249C | None | Oral, once-daily | Tumor regression, inhibited growth | researchgate.netnih.govnih.govaacrjournals.org |
| RT-112 | FGFR3-TACC3 | None | Oral, once-daily | Tumor regression, inhibited growth | researchgate.netnih.govnih.govaacrjournals.org |
| RT-112 | FGFR3-TACC3 | Gemcitabine-resistant | Oral, once-daily | Tumor regression, inhibited growth | researchgate.netnih.govnih.govaacrjournals.org |
Investigations in Skeletal Dysplasia Models
Achondroplasia, the most common form of chondrodysplasia, is characterized by short-limb dwarfism resulting from gain-of-function mutations in the FGFR3 gene researchgate.netnih.govkyoto-u.ac.jpbeyondachondroplasia.orgmdpi.comoup.comnih.gov. The overactivation of FGFR3 signaling inhibits cartilage cell development and disrupts bone growth plate function mdpi.comnih.gov. This compound, originally an anti-cancer drug, has been investigated for its potential to address this condition by directly inhibiting FGFR3 signaling researchgate.netnih.govkyoto-u.ac.jpbeyondachondroplasia.orgbeyondachondroplasia.org.
Evaluation of this compound in Achondroplasia Model Systems
Preclinical evaluation of this compound in achondroplasia model systems, specifically Fgfr3 mutant mice, demonstrated its ability to elongate bone researchgate.netnih.govresearchgate.netcaymanchem.com. While this compound was found to be less effective in bone elongation compared to C-type natriuretic peptide (CNP) analogues like vosoritide, it offers the advantage of oral administration, which could simplify long-term treatment regimens researchgate.netnih.govbeyondachondroplasia.orgbeyondachondroplasia.orgmdpi.com. The study indicated an amelioration of bone length and growth plate thickness in male Fgfr3 mice, although the effect was less pronounced in female mice espeyearbook.org.
Influence of this compound on Bone Elongation in Preclinical Models
In Fgfr3 mutant male mice, administration of this compound led to an increase in the length of femurs and tibiae kyoto-u.ac.jpbeyondachondroplasia.orgcaymanchem.com. A dose of 300 μg/kg in juvenile mice resulted in an Area Under the Curve (AUC) of 275 ng·h/ml researchgate.netnih.gov. This bone elongation effect highlights the therapeutic potential of this compound in mitigating the skeletal abnormalities associated with achondroplasia.
Effects on Growth Plate Cartilage Development
A key finding in the preclinical studies was the positive influence of this compound on growth plate cartilage development. Treatment with this compound led to an increase in the thickness of growth plate cartilage in Fgfr3 mice kyoto-u.ac.jpbeyondachondroplasia.orgcaymanchem.commdpi.comespeyearbook.org. This increase in growth plate cartilage is considered to be a primary factor contributing to the observed bone elongation, as the growth plate is the central site for endochondral ossification and continuous chondrocyte expansion kyoto-u.ac.jpbeyondachondroplasia.orgnih.gov. In achondroplasia, FGFR3 mutations suppress chondrocyte proliferation and maturation within the growth plate, leading to its reduced size and impaired bone elongation nih.gov. This compound's ability to increase growth plate thickness suggests a reversal or amelioration of this pathological process.
Application of Induced Pluripotent Stem Cell Models for Achondroplasia Research
Induced pluripotent stem cell (iPSC) models have been employed to further investigate the effects of this compound in achondroplasia. Studies analyzed the impact of this compound in patient-specific iPSC models, revealing positive effects on patient chondrocyte equivalents researchgate.netnih.govmdpi.comdntb.gov.ualarvol.com. Initially, reprogrammed patient cells, unlike healthy cells, did not exhibit typical cartilaginous properties. However, the addition of this compound to the differentiation protocol successfully resolved this deficiency, enabling the development of cartilaginous characteristics in these patient-derived cells kyoto-u.ac.jpbeyondachondroplasia.org. This demonstrates the utility of iPSC models in confirming the cellular-level efficacy of this compound in a human-relevant context.
Methodological Approaches in Asp5878 Research
In Vitro Cell-Based Assays
In vitro studies are crucial for understanding the direct cellular effects and molecular mechanisms of ASP5878.
This compound has demonstrated potent antiproliferative effects across various cancer cell lines. It effectively inhibits the tyrosine kinase activities of recombinant FGFR1, FGFR2, FGFR3, and FGFR4 with low nanomolar IC50 values. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comaacrjournals.org
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nmol/L) |
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
This compound has shown sensitivity in human hepatocellular carcinoma (HCC) cell lines that express Fibroblast Growth Factor 19 (FGF19), including Hep3B2.1-7, HuH-7, and JHH-7. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgaacrjournals.org
Table 2: Antiproliferative Activity of this compound in HCC Cell Lines
| Cell Line | IC50 (nmol/L) |
| Hep3B2.1-7 | 8.5 |
| HuH-7 | 27 |
| JHH-7 | 21 |
Furthermore, this compound inhibited the proliferation of urothelial cancer cell lines harboring FGFR3 point mutations or fusions, such as UM-UC-14, RT-112, RT4, and SW 780. nih.gov It also demonstrated efficacy against adriamycin-resistant UM-UC-14 and gemcitabine-resistant RT-112 cell lines, with similar IC50 values observed for parental and gemcitabine-resistant RT-112 cells (8.7 nmol/L and 10 nmol/L, respectively). nih.gov The compound also inhibited cell growth in mouse NIH3T3 cells overexpressing FGFR3 S249C with an IC50 of 11 nM. medchemexpress.com
Immunoblotting studies have revealed that this compound modulates key signaling pathways downstream of FGFR activation. In Hep3B2.1-7 cells, this compound inhibited FGFR4 phosphorylation. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.com This inhibition led to the suppression of phosphorylation and a mobility shift of FRS2, a crucial adaptor protein in FGFR signaling. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgaacrjournals.org Additionally, this compound suppressed the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in Hep3B2.1-7 cells. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgaacrjournals.org Similar inhibitory effects on ERK phosphorylation were observed in urothelial cancer cell lines, specifically UM-UC-14 and RT-112. nih.govresearchgate.net this compound treatment also led to the induction of apoptosis in Hep3B2.1-7 cells. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov In urothelial cancer cell lines, this compound decreased the expression of the oncoprotein c-MYC in both parental and gemcitabine-resistant RT-112 cell lines. nih.gov
In Vivo Preclinical Animal Models
To assess its therapeutic potential in a living system, this compound has been evaluated in various in vivo preclinical animal models.
In oncology research, this compound has been extensively tested in xenograft models. In a subcutaneous xenograft mouse model using Hep3B2.1-7 HCC cells, oral administration of this compound induced tumor regression by 9% and 88% at 1 mg/kg and 3 mg/kg, respectively. aacrjournals.orgmedchemexpress.comselleckchem.commedchemexpress.comaacrjournals.orgaacrjournals.org In urothelial cancer models, including UM-UC-14, RT-112, and gemcitabine-resistant RT-112 subcutaneous xenograft mouse models, this compound administration dose-dependently inhibited tumor growth and induced tumor regression. nih.gov Furthermore, this compound inhibited FGFR3 phosphorylation in UM-UC-14 subcutaneous tumors. nih.gov In these xenograft models, this compound also induced the suppression of FGFR4 phosphorylation, mobility shift of FRS2, and suppression of ERK phosphorylation. medchemexpress.comaacrjournals.org
In orthotopic xenograft models, this compound demonstrated significant efficacy. In an FGF19-expressing HuH-7 HCC orthotopic xenograft mouse model, this compound induced complete tumor regression and substantially extended the survival of the mice. aacrjournals.orgmedchemexpress.comselleckchem.comaacrjournals.orgaacrjournals.orgnih.gov
Beyond oncology, this compound has been investigated in genetically engineered mouse models relevant to skeletal research, particularly for achondroplasia. In mice with a mutation in the FGFR3 gene, which serve as a model for achondroplasia, this compound treatment led to the elongation of femurs and tibiae. beyondachondroplasia.org The compound also promoted growth plate cartilage development in these bones. beyondachondroplasia.org It was observed that this compound helped bone growth in juvenile model mice. beyondachondroplasia.orgbeyondachondroplasia.orgresearchgate.netresearchgate.net While less effective in bone elongation compared to vosoritide, this compound offers the advantage of oral administration in these models. beyondachondroplasia.orgbeyondachondroplasia.orgresearchgate.netresearchgate.net
Advanced Cellular Models
Advanced cellular models provide more complex and physiologically relevant platforms for drug evaluation. In the context of skeletal research, this compound has been studied using patient-specific induced pluripotent stem cell (iPSC) models for achondroplasia. These models demonstrated that this compound had effects on patient chondrocyte equivalents, indicating its potential in more complex in vitro systems. researchgate.net
Utilization of Patient-Derived Induced Pluripotent Stem Cells in Disease Modeling
Patient-derived induced pluripotent stem cells (iPSCs) represent a transformative tool in disease modeling and drug discovery, offering a patient-specific platform to study disease pathogenesis and evaluate therapeutic compounds nih.govijbs.comnih.govscienceopen.com. These cells, reprogrammed from somatic cells, can differentiate into various cell types, allowing for the creation of in vitro disease models that recapitulate human pathology and genetic heterogeneity nih.govijbs.com.
In the context of this compound research, patient-specific iPSC models have been utilized, notably in studies related to achondroplasia dntb.gov.uaresearchgate.net. Researchers analyzed the effects of this compound on patient chondrocyte equivalents derived from these iPSC models, providing insights into the compound's impact on diseased human cells researchgate.net. This application of iPSCs is crucial for assessing the compound's potential efficacy in a patient-relevant cellular environment.
Biochemical Assays for Kinase Activity
Biochemical assays are fundamental in characterizing the inhibitory profile of compounds like this compound against specific kinases. For this compound, inhibitory activities were measured against a panel of 128 serine/threonine kinases using the Mobility Shift Assay Kit from Carna Biosciences aacrjournals.orgaacrjournals.org. This comprehensive screening aimed to determine the compound's selectivity and potency.
This compound demonstrated potent inhibitory activity against the tyrosine kinase activities of recombinant FGFR1, 2, 3, and 4 aacrjournals.orgmedchemexpress.comselleckchem.comaacrjournals.org. The half-maximal inhibitory concentration (IC50) values for these kinases were determined, highlighting its efficacy at nanomolar concentrations aacrjournals.orgmedchemexpress.comselleckchem.comaacrjournals.org.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nmol/L) |
|---|---|
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
Note: IC50 values were determined for kinases inhibited by more than 50% by 200 nmol/L of this compound. aacrjournals.orgmedchemexpress.comselleckchem.comaacrjournals.org
Further selectivity investigations against the panel of 128 human kinases revealed that, in addition to FGFRs, this compound also inhibited VEGFR2 and FMS by more than 50% at a concentration of 200 nmol/L aacrjournals.orgaacrjournals.org. Conversely, 117 other kinases showed less than 50% inhibition, indicating a degree of selectivity for FGFRs aacrjournals.orgaacrjournals.org.
Beyond direct kinase inhibition, this compound also exhibited potent antiproliferative effects in human hepatocellular carcinoma (HCC) cell lines that express FGF19, such as HuH-7, Hep3B2.1-7, and JHH-7 aacrjournals.orgmedchemexpress.com. This inhibition was accompanied by the suppression of FGFR4 phosphorylation and its downstream signaling molecules, including FRS2 and ERK, ultimately leading to the induction of apoptosis in these cell lines aacrjournals.orgmedchemexpress.comselleckchem.com.
Table 2: Antiproliferative Activity of this compound in Human HCC Cell Lines
| Cell Line | IC50 (nmol/L) |
|---|---|
| Hep3B2.1-7 | 8.5 |
| JHH-7 | 21 |
Note: Cell growth inhibition was assessed over 5 days. medchemexpress.com
Comparative Preclinical Analysis and Strategic Positioning of Asp5878
Comparison with Other Fibroblast Growth Factor Receptor Inhibitors in Preclinical Settings
ASP5878 distinguishes itself in the preclinical setting through its potent, pan-FGFR inhibitory profile, effectively targeting all four members of the FGFR family. aacrjournals.orgaacrjournals.org Its inhibitory activity is potent against recombinant FGFR1, FGFR2, FGFR3, and FGFR4. medchemexpress.comnih.govaacrjournals.org This broad-spectrum activity contrasts with other FGFR inhibitors that exhibit more selective profiles. For instance, inhibitors like AZD4547 and NPV-BGJ398 show significantly greater selectivity for FGFR1–3 over FGFR4. aacrjournals.org Conversely, agents such as BLU9931 and FGF401 were developed as FGFR4-specific inhibitors. aacrjournals.orgaacrjournals.org
The advantage of this compound's comprehensive targeting is its potential to treat tumors driven by any of the four FGFRs. aacrjournals.org Preclinical studies have demonstrated its efficacy in cancer cell lines with various FGF/FGFR genetic alterations, including FGFR1 amplification (NCI-H1581, lung cancer), FGFR2 amplification (HSC-39, stomach cancer), FGFR3 mutations or fusions (UM-UC-14 and RT-112, urothelial cancer), and FGF19 amplification leading to FGFR4 dependency (Hep3B2.1-7, hepatocellular carcinoma). nih.gov This capacity to inhibit cell proliferation across a range of cancers harboring different FGFR alterations underscores its broad therapeutic potential compared to more selective agents. nih.gov While other pan-FGFR inhibitors like JNJ-42756493 and BGJ398 are also in development, this compound's preclinical profile demonstrates potent activity against chemoresistant urothelial cancer models, a setting where the therapeutic potential of other inhibitors has not been as extensively shown. nih.gov
Below is a table summarizing the kinase inhibitory activity of this compound against the four FGFR family members.
| Target Kinase | IC₅₀ (nmol/L) |
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against each FGFR kinase, indicating high potency. medchemexpress.comnih.govaacrjournals.org
Differentiation from Non-Fibroblast Growth Factor Receptor Targeted Therapies (e.g., Sorafenib)
Preclinical studies directly comparing this compound to non-FGFR targeted therapies, such as the multi-kinase inhibitor sorafenib (B1663141), have demonstrated a clear differentiation in efficacy, particularly in models of hepatocellular carcinoma (HCC). In an orthotopic xenograft mouse model of FGF19-expressing HCC, this compound showed a significantly lower tumor burden compared to both vehicle-treated and sorafenib-treated groups. aacrjournals.orgmedchemexpress.com
A key differentiator observed in these preclinical models was the impact on survival and tumor regression. In one study, all vehicle-treated mice died by day 52, and all mice treated with sorafenib died by day 90. aacrjournals.org In stark contrast, no mice in the this compound treatment group died during the entire 90-day experimental period. aacrjournals.org Furthermore, this compound induced complete and sustained tumor regression without evidence of regrowth, an outcome not observed with sorafenib. aacrjournals.orgmedchemexpress.com This suggests that for tumors specifically driven by FGFR signaling, such as those with FGF19 overexpression, the targeted inhibition by this compound is substantially more effective than the broader, less specific mechanism of sorafenib. aacrjournals.org
Advantages of Oral Administration in Preclinical Research
The oral bioavailability of this compound is a significant advantage demonstrated throughout its preclinical evaluation. aacrjournals.orgaacrjournals.org This route of administration in animal models, such as nude mice with tumor xenografts, facilitates studies of long-term efficacy and sustained therapeutic effects. aacrjournals.orgaacrjournals.org In multiple xenograft models, including those for HCC and urothelial cancer, once-daily oral administration of this compound led to significant tumor regression. aacrjournals.orgaacrjournals.org
The ability to administer the compound orally in preclinical settings allows for consistent and prolonged exposure, which is crucial for observing durable responses. For example, in a HuH-7 orthotopic xenograft model, oral this compound treatment resulted in complete tumor regression that was sustained for at least 90 days after treatment cessation. aacrjournals.org This demonstrates that oral delivery is effective for achieving and maintaining therapeutic concentrations in vivo, enabling a thorough assessment of the compound's potential for inducing long-lasting antitumor effects. aacrjournals.orgaacrjournals.org
Repurposing Potential of this compound for Diverse Therapeutic Areas
The preclinical activity of this compound is not confined to a single cancer type but extends across various tumors characterized by FGF/FGFR pathway alterations, highlighting its significant repurposing potential. nih.gov Its efficacy is based on the presence of a specific genetic driver rather than the tissue of origin.
Initial studies demonstrated profound antitumor activity in models of:
Hepatocellular Carcinoma (HCC): In HCC cell lines with FGF19 amplification (a ligand for FGFR4), such as HuH-7, Hep3B2.1-7, and JHH-7, this compound potently inhibited cell proliferation. aacrjournals.orgaacrjournals.orgmedchemexpress.com
Urothelial Cancer: this compound selectively inhibited the growth of urothelial cancer cell lines harboring FGFR3 point mutations (UM-UC-14) or fusions (RT-112, RT-4, SW780). nih.govaacrjournals.org Notably, it retained its activity against urothelial cancer cell lines that had acquired resistance to standard chemotherapies like gemcitabine (B846) and adriamycin. nih.gov
Beyond these primary areas, preclinical screening has shown that this compound is active against other cancer cell lines with relevant genetic alterations. This includes a lung cancer cell line with FGFR1 amplification (NCI-H1581) and a stomach cancer cell line with FGFR2 amplification (HSC-39). nih.gov This broad activity across different tumor types and FGFR aberrations suggests that this compound could potentially be repurposed as a treatment for any solid tumor that is dependent on FGFR signaling.
The table below details the antiproliferative effects of this compound on various human cancer cell lines with defined FGF/FGFR genetic alterations.
| Cell Line | Cancer Type | Genetic Alteration | IC₅₀ (nmol/L) |
| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 Amplification | 8.5 |
| JHH-7 | Hepatocellular Carcinoma | FGF19 Amplification | 21 |
| HuH-7 | Hepatocellular Carcinoma | FGF19 Amplification | 27 |
| UM-UC-14 | Urothelial Cancer | FGFR3 (S249C) Mutation | - |
| RT-112 | Urothelial Cancer | FGFR3-TACC3 Fusion | - |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | - |
| HSC-39 | Stomach Cancer | FGFR2 Amplification | - |
This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in different cancer cell lines, demonstrating its effectiveness is tied to the underlying FGFR pathway alteration. IC₅₀ values for some cell lines are not specified in the source material but were shown to be sensitive. aacrjournals.orgmedchemexpress.comnih.gov
Future Research Directions and Unaddressed Questions for Asp5878
Exploration of Additional Disease Models for ASP5878 Efficacy
While this compound has demonstrated efficacy in preclinical models of urothelial cancer (particularly those harboring FGFR3 fusions or mutations, including gemcitabine- and adriamycin-resistant forms) and FGF19-expressing hepatocellular carcinoma, as well as in achondroplasia, its potential in a broader spectrum of diseases remains to be fully explored guidetopharmacology.orgwikipedia.orgnih.govmedicinesfaq.comwikipedia.orguni-freiburg.demrc.ac.uk. Future research should investigate the activity of this compound in additional disease models where FGFR dysregulation is a known oncogenic driver or a contributing factor to pathology. This includes other solid tumors such as squamous lung cancer (where FGFR1 amplification is observed), gastric cancer (with FGFR2 amplification), cholangiocarcinoma (often associated with FGFR2 fusions), breast cancer, and various soft tissue sarcomas (e.g., rhabdomyosarcoma, liposarcoma) harvard.edudelta-f.com. Exploring these diverse models would help define the full therapeutic landscape of this compound and identify new patient populations who could benefit from FGFR inhibition.
Detailed Investigation of Resistance Mechanisms to Fibroblast Growth Factor Receptor Inhibition by this compound
The development of resistance is a significant challenge in targeted therapies, including FGFR inhibitors. While some general mechanisms of resistance to FGFR inhibition have been identified, such as the activation of bypass signaling pathways (e.g., EGFR, ERBB3, MET, PI3K/AKT), loss of PTEN, epithelial-to-mesenchymal transition (EMT), and increased drug efflux mediated by transporters like ABCG2, a detailed understanding of this compound-specific resistance mechanisms is crucial. Preclinical studies have noted that this compound can reduce c-MYC protein levels in gemcitabine-resistant urothelial cancer cell lines, suggesting a link between c-MYC and FGFR signaling in this context guidetopharmacology.orgwikipedia.org. However, comprehensive investigations are needed to identify novel secondary mutations, epigenetic alterations in pathway effectors, and the role of phenotypic heterogeneity in the acquisition of resistance to this compound. Such studies should leverage advanced genomic, proteomic, and single-cell technologies to uncover the precise molecular adaptations that lead to reduced sensitivity or acquired resistance to this compound over time.
Elucidation of Specific Cellular Responses Beyond Apoptosis in Various Cell Types
This compound has been shown to induce apoptosis and inhibit cell proliferation in sensitive cancer cell lines, accompanied by the suppression of FGFR phosphorylation and downstream signaling molecules like FRS2 and ERK wikipedia.orgnih.govmedicinesfaq.comuni-freiburg.de. However, a more comprehensive elucidation of its cellular effects beyond programmed cell death is warranted. Future research should explore other critical cellular processes influenced by this compound, such as cell differentiation, migration, invasion, and metabolism, across a wider array of cell types, including both cancerous and non-cancerous cells. Understanding these broader cellular responses could reveal additional therapeutic benefits or potential off-target effects, providing a more complete picture of this compound's biological impact. For instance, while general FGFR inhibition has been linked to metabolic shifts (e.g., affecting glycolysis and fatty acid β-oxidation), the specific metabolic reprogramming induced by this compound requires further investigation.
Synergistic Research Approaches with Other Therapeutic Modalities in Preclinical Combinations
The combination of targeted therapies often leads to enhanced efficacy and can overcome or delay the emergence of resistance. While the general rationale for combining FGFR inhibitors with other agents is recognized, specific synergistic combinations involving this compound need to be systematically identified and evaluated in preclinical settings. This includes exploring combinations with conventional chemotherapies, other targeted agents (e.g., inhibitors of parallel signaling pathways like PI3K/AKT or MAPK, or other receptor tyrosine kinases), immunotherapies, or novel therapeutic modalities. Preclinical studies should focus on identifying optimal drug partners, determining the most effective dosing schedules, and elucidating the underlying molecular mechanisms of synergy to inform rational design of future clinical trials.
Development of Predictive Biomarkers for this compound Responsiveness in Preclinical Studies
Identifying reliable predictive biomarkers is crucial for patient selection and maximizing the therapeutic benefit of targeted agents. For this compound, known biomarkers include FGFR3 fusion or mutation in urothelial cancer and FGF19 overexpression in hepatocellular carcinoma guidetopharmacology.orgnih.govuni-freiburg.deharvard.edudelta-f.com. However, the development of more robust and comprehensive predictive biomarkers for this compound responsiveness is an ongoing need. Future research should focus on identifying additional molecular signatures (e.g., genomic, epigenomic, transcriptomic, or proteomic profiles) that correlate with sensitivity or resistance to this compound across various tumor types. This could involve leveraging patient-derived xenograft (PDX) models and other advanced preclinical platforms that closely recapitulate human disease, enabling the discovery of novel biomarkers that can predict treatment outcomes more accurately.
Long-Term Efficacy and Mechanistic Studies in Chronic Disease Models
For chronic conditions like achondroplasia, where long-term treatment is often required, understanding the sustained efficacy and potential long-term effects of this compound is paramount mrc.ac.uk. While this compound has shown sustained tumor regression in some HCC xenograft models even after treatment cessation, long-term studies in chronic disease models are challenging and require specific methodologies to mitigate biases nih.govuni-freiburg.de. Future research should involve extended preclinical studies in relevant chronic disease models to assess the durability of response, the potential for cumulative toxicity, and the emergence of late-onset resistance mechanisms. Furthermore, detailed mechanistic studies are needed to understand the molecular and cellular adaptations that occur during prolonged this compound exposure, which could inform strategies for maintaining long-term therapeutic benefits.
Q & A
Q. What experimental assays are recommended to determine the IC50 values of ASP5878 against FGFR isoforms?
To measure the inhibitory concentration (IC50) of this compound for FGFR1-4, use kinase inhibition assays with recombinant FGFR isoforms. Employ fluorescence-based or radiometric methods (e.g., ADP-Glo™ Kinase Assay) to quantify ATP consumption. Validate results using cell proliferation assays in FGFR-dependent lines (e.g., Hep3B2.1-7 for FGFR4). Dose-response curves (0.1–100 nM) should be analyzed with nonlinear regression models (e.g., GraphPad Prism) .
| FGFR Isoform | IC50 (nM) |
|---|---|
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
Q. How can researchers validate the specificity of this compound for FGFRs in vitro?
Use selectivity panels to test this compound against unrelated kinases (e.g., VEGFR, EGFR) at 1 µM. Combine with phospho-FGFR3/4 Western blotting in FGFR3-mutant UM-UC-14 or FGFR4-driven HCC models. Off-target effects can be further ruled out by comparing results with FGFR-null cell lines .
Q. What in vitro models are suitable for studying this compound’s anti-proliferative effects?
FGFR-driven cancer cell lines (e.g., Hep3B2.1-7 for HCC, RT-112 for urothelial carcinoma) are optimal. Culture cells in serum-free media supplemented with FGF19 to activate FGFR4 signaling. Measure viability via MTT or CellTiter-Glo assays after 72-hour this compound treatment (1–100 nM). Include vehicle controls and normalize to baseline proliferation .
Advanced Research Questions
Q. How can contradictory findings on this compound’s metabolic effects (glycolysis vs. fatty acid oxidation) be reconciled?
this compound inhibits FGFR-dependent glycolysis (e.g., reduced HK2 expression) but upregulates CPT1A-mediated fatty acid oxidation (FAO) in lymphatic endothelial cells (LECs). To resolve this, perform metabolomic profiling (e.g., LC-MS) and Seahorse assays to quantify real-time glycolytic and oxidative fluxes. Use siRNA knockdown of CPT1A to confirm its role in compensatory FAO .
Q. What strategies address gender-specific efficacy discrepancies of this compound in preclinical models?
In Fgfr3Ach mice, this compound elongates bones in males but not females. Investigate hormonal influences (e.g., estrogen modulation of FGFR3 activity) via ovariectomy or androgen supplementation. Alternatively, assess sex differences in this compound pharmacokinetics (e.g., plasma exposure, tissue distribution) using LC-MS/MS .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic window for non-cancer indications (e.g., achondroplasia)?
Use juvenile Fgfr3Ach mice (postnatal day 7–21) to mimic pediatric patients. Administer this compound orally (3 mg/kg) daily and measure femur/tibia length via µCT. Monitor adverse effects (e.g., hyperphosphatemia, retinal detachment) with serum biochemistry and histopathology. Compare efficacy against subcutaneous vosoritide to assess route-dependent advantages .
Q. What methodologies resolve conflicting data on this compound’s efficacy in chemoresistant cancers?
In chemoresistant RT-112 (gemcitabine-resistant) models, this compound retains anti-tumor activity. Use RNA-seq to identify FGFR3-dependent survival pathways (e.g., ERK/STAT3) in resistant clones. Combine this compound with checkpoint inhibitors (e.g., anti-PD1) to test synergy in immunocompetent models .
Methodological Guidance
Q. How to optimize this compound dosing in xenograft models to avoid toxicity?
- Pharmacokinetics : Conduct pilot studies with single doses (1–10 mg/kg) to determine Cmax and AUC.
- Toxicity markers : Monitor weight loss, serum phosphate (hyperphosphatemia risk), and liver enzymes (ALT/AST).
- Dose scheduling : Intermittent dosing (e.g., 3 days on/4 days off) reduces chronic toxicity while maintaining efficacy .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response in heterogeneous tumor models?
Use mixed-effects models to account for intra-tumor variability. For longitudinal tumor volume data, apply repeated-measures ANOVA with Greenhouse-Geisser correction. Report effect sizes (Cohen’s d) for preclinical significance .
Data Interpretation Challenges
Q. How to distinguish direct FGFR inhibition from off-target effects in transcriptomic studies?
Perform CRISPR-Cas9 knockout of FGFR1-4 in this compound-treated cells. Compare RNA-seq profiles (FGFR-KO vs. wild-type) to identify FGFR-specific signatures. Validate with phospho-proteomic arrays targeting FRS2α and ERK .
Q. What controls are essential when studying this compound’s impact on metabolic pathways?
Include FGFR-independent cell lines (e.g., FGFR-null fibroblasts) to control for off-target metabolic shifts. Use stable isotope tracing (e.g., 13C-glucose) to differentiate this compound-induced changes from baseline metabolic heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
